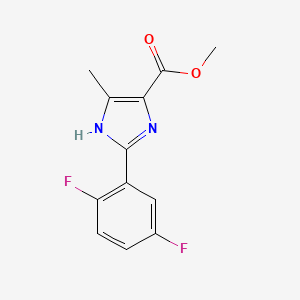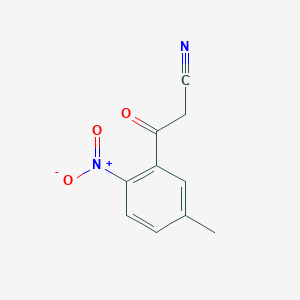
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a nitro group, a methyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of 5-methyl-2-nitrophenol followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the reaction of 5-methyl-2-nitrophenol with acetonitrile in the presence of a base such as sodium hydride, followed by oxidation to introduce the oxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction of the nitro group: 3-(5-Methyl-2-aminophenyl)-3-oxopropanenitrile.
Reduction of the nitrile group: 3-(5-Methyl-2-nitrophenyl)-3-aminopropane.
Substitution of the methyl group: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrophenol: A precursor in the synthesis of 3-(5-Methyl-2-nitrophenyl)-3-oxopropanenitrile.
2-Methyl-4-nitrophenol: Another nitrophenol derivative with similar chemical properties.
4-Methyl-3-nitrophenol: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a nitrile and an oxo group, which confer distinct reactivity and potential applications compared to other nitrophenol derivatives. Its specific substitution pattern also influences its chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-9(12(14)15)8(6-7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
InChI Key |
PWWJSYNNTCPMOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


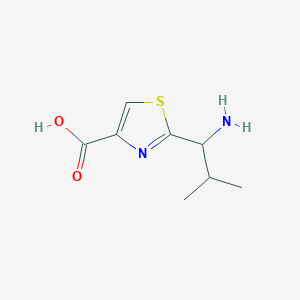
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)
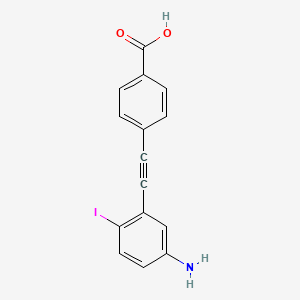
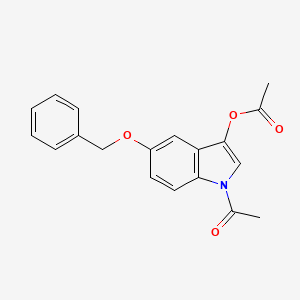

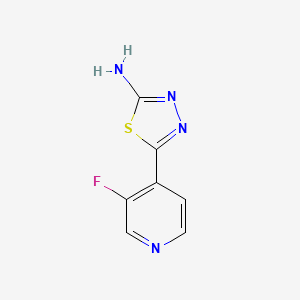
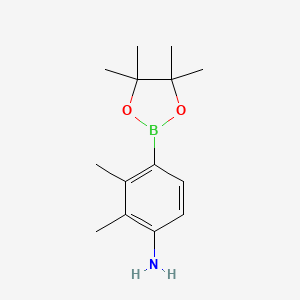
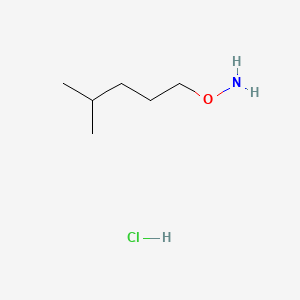

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
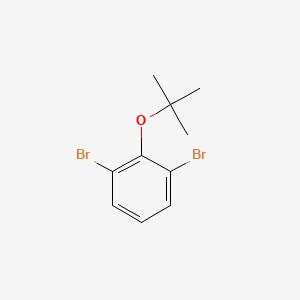
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
